molecular formula C9H7ClN2S B3187528 4-chloro-6-(methylsulfanyl)quinazoline CAS No. 155960-93-3

4-chloro-6-(methylsulfanyl)quinazoline

Cat. No.: B3187528
CAS No.: 155960-93-3
M. Wt: 210.68 g/mol
InChI Key: NWMNIOBPSAXMMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chloro-6-(methylthio)quinazoline is a quinazoline derivative, which has been found to have significant biological activities . The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV) . The RdRp structure comprises the fingers, palm, and thumb domains. The compound interacts with residues R295, Y289, and V306 in the fingers domain, and Y674 and E675 in the thumb domain .

Mode of Action

The compound interacts with its targets, leading to changes in the viral replication process. It binds to a pocket located in the fingers and thumb domains in BVDV RdRp . This interaction with R295 in the fingertip domain of the polymerase provides a possible explanation for its mode of action .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-6-(methylthio)quinazoline are primarily related to the replication of the BVDV. By interacting with the RdRp, the compound inhibits the replication of the viral genome . This leads to downstream effects such as the reduction of viral load and the inhibition of virus replication .

Result of Action

The result of the action of 4-Chloro-6-(methylthio)quinazoline is the inhibition of BVDV replication. By interacting with the RdRp, it prevents the replication of the viral genome, thereby reducing the viral load . This leads to a decrease in the severity of the infection and aids in the recovery of the infected organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(methylsulfanyl)quinazoline typically involves the reaction of 4-chloroquinazoline with a methylthiolating agent. One common method is the reaction of 4-chloroquinazoline with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-(methylsulfanyl)quinazoline is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-6-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMNIOBPSAXMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295799
Record name 4-Chloro-6-(methylthio)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-93-3
Record name 4-Chloro-6-(methylthio)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(methylthio)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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